molecular formula C10H14N2 B093768 N-phenylpyrrolidin-3-amine CAS No. 17741-13-8

N-phenylpyrrolidin-3-amine

Cat. No. B093768
CAS RN: 17741-13-8
M. Wt: 162.23 g/mol
InChI Key: AAFUQJGCJNFFRT-UHFFFAOYSA-N
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Description

N-phenylpyrrolidin-3-amine is a compound that is part of a broader class of organic chemicals known for their interesting chemical and pharmacological properties. The research on this compound and its derivatives spans various aspects, including synthesis, molecular structure, chemical reactions, and physical and chemical properties. These studies contribute to the understanding of the compound's potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of N-phenylpyrrolidin-3-amine derivatives has been explored in several studies. For instance, the synthesis of 3-arylpyrrolidines, which are closely related to N-phenylpyrrolidin-3-amine, involves the coupling of N-benzyl-3-(methanesulfonyloxy)pyrrolidine with diarylcuprates, leading to compounds that show promise as ligands for the serotonin 1A receptor . Additionally, the synthesis of N-arylpyrroles, which can be considered structural analogs, has been achieved through the reaction of unfunctionalized dienes with nitroarenes and carbon monoxide, catalyzed by a ruthenium complex . These synthetic approaches highlight the versatility of methods available for constructing the N-phenylpyrrolidin-3-amine scaffold.

Molecular Structure Analysis

The molecular structure of N-phenylpyrrolidin-3-amine derivatives is crucial for their chemical behavior and interaction with biological targets. For example, the molecular structures of two polymorphs of N-phenylpyridin-4-amine, which share some structural features with N-phenylpyrrolidin-3-amine, have been determined, showing that the pyridyl rings exhibit better conjugation with the nitrogen lone pairs than the phenyl rings . This conjugation can influence the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

The chemical reactivity of N-phenylpyrrolidin-3-amine derivatives has been the subject of various studies. One paper describes the reversible redox chemistry and catalytic C(sp(3))-H amination reactivity of a palladium complex bearing a redox-active ligand, which facilitates the conversion of 4-phenylbutyl azide into N-protected 2-phenylpyrrolidine . This example demonstrates the potential of N-phenylpyrrolidin-3-amine derivatives to participate in catalytic transformations, which could be valuable in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenylpyrrolidin-3-amine derivatives are influenced by their molecular structure. For instance, the introduction of N-phenyl substituents to 4-aminostilbenes, which are structurally related to N-phenylpyrrolidin-3-amine, leads to a more planar ground-state geometry, a red shift of the absorption and fluorescence spectra, and a larger charge-transfer character for the fluorescent excited state . These properties are important for the design of materials with specific optical characteristics.

Scientific Research Applications

Enantiodivergent Synthesis

Researchers have explored the enantiodivergent synthesis of derivatives like 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one, highlighting their potential as chiral auxiliaries in diastereoselective reactions. This synthesis demonstrates the compound's utility in producing enantiomerically pure substances, crucial for pharmaceutical applications (Camps et al., 2007).

Parallel Synthesis for Drug Discovery

Parallel solution-phase synthesis has been used to create a library of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. This method is significant for drug discovery, enabling the rapid generation of diverse molecular entities with potential biological activities (Črček et al., 2012).

Anticonvulsant and Nootropic Activity

The synthesis of 4-phenylpyrrolidone derivatives has been explored for their anticonvulsant and nootropic activities. This work indicates the potential of N-phenylpyrrolidin-3-amine derivatives in developing new therapeutics for neurological conditions (Zhmurenko et al., 2019).

Novel Antitumor and Antimicrobial Compounds

Research on the microwave-assisted synthesis of novel compounds, including derivatives of N-phenylpyrrolidin-3-amine, has shown promise in antitumor and antimicrobial applications. This highlights the compound's versatility in contributing to the development of new treatments (Azmy et al., 2018).

Dynamic Kinetic Resolution in Synthesis

Studies on the synthesis of 4-phenylpyrrolidin-2-one via dynamic kinetic resolution catalyzed by ω-transaminases demonstrate the compound's role in achieving high enantiomeric purity in chemical syntheses. This process is valuable for producing pharmaceuticals and fine chemicals (Koszelewski et al., 2009).

Safety And Hazards

The safety data sheet for N-phenylpyrrolidin-3-amine indicates that it may pose certain hazards, including acute toxicity, skin and eye irritation, and respiratory irritation .

properties

IUPAC Name

N-phenylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFUQJGCJNFFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465007
Record name N-phenylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenylpyrrolidin-3-amine

CAS RN

17741-13-8
Record name N-phenylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenylpyrrolidin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Anilino-1-benzylpyrrolidine (1.2 g) was dissolved in ethanol (20 ml), 10% palladium-carbon (0.5 g) was added thereto. The mixture was stirred at room temperature, and hydrazine monohydrate (0.24 g) was added. The mixture was stirred under heating for 2 hours and cooled to room temperature. 10% Palladium-carbon was filtered off with celite, and the filtrate was concentrated to give 3-anilinopyrrolidine (0.67 g).
Name
3-Anilino-1-benzylpyrrolidine
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Reaction Step Three

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